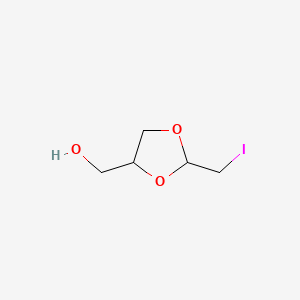
Domiodol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ドミオドールは、化学式C5H9IO3 のヨウ素化有機化合物です。主に粘液溶解作用と去痰作用で知られており、呼吸器疾患の治療に役立ちます。 ドミオドールは、ムコリティコ・マッジョーニの商標名で販売されており、シロップ、サシェ、錠剤など、さまざまな形態で入手できます .
準備方法
合成経路と反応条件
ドミオドールの合成には、ジオキソラン誘導体のヨウ素化が含まれます。主な手順は次のとおりです。
ジオキソラン環の形成: これは通常、酸性条件下でジオールとアルデヒドまたはケトンを反応させることで達成されます。
ヨウ素化: ヨウ素原子導入は、ヨウ素またはヨウ素含有試薬を用い、制御された条件下で行われ、目的の位置での選択的ヨウ素化が保証されます.
工業生産方法
ドミオドールの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには以下が含まれます。
バッチ式または連続フロー反応器: これらは、反応条件を正確に制御するために使用されます。
化学反応の分析
反応の種類
ドミオドールは、次のようないくつかの種類の化学反応を起こします。
酸化: ドミオドールは酸化されて、対応するヨウ素化カルボン酸を形成することができます。
還元: 還元反応は、ドミオドールを対応するアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
形成される主な生成物
酸化: ヨウ素化カルボン酸。
還元: ヨウ素化アルコール。
科学研究への応用
ドミオドールは、科学研究において幅広い用途があります。
生物学: ヨウ素含有量のため、細胞プロセスへの影響とイメージングのための潜在的なツールとして研究されています。
科学的研究の応用
Domiodol has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and as a potential tool for imaging due to its iodine content.
Medicine: Primarily used as a mucolytic and expectorant in the treatment of respiratory conditions such as chronic bronchitis and asthma
作用機序
ドミオドールは、ムコタンパク質のジスルフィド結合を切断することにより、粘液溶解効果を発揮し、粘液の粘度を低下させます。これにより、より容易な喀痰排泄と呼吸器からの粘液のクリアランスが促進されます。 分子標的は、ムコタンパク質と粘液産生に関与する酵素です .
類似化合物との比較
類似化合物
N-アセチルシステイン: ジスルフィド結合を破壊することで粘液を分解する、別の粘液溶解剤。
カルボシステイン: N-アセチルシステインと同様に、粘液の粘度を低下させます。
エルドステイン: 抗酸化作用も持つ粘液溶解剤.
ドミオドールの独自性
生物活性
Domiodol, chemically known as 4-hydroxymethyl-2-indomethyl-2,3-dioxolane, is a compound that has garnered attention for its potential therapeutic applications, particularly in respiratory health. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical findings.
Pharmacological Properties
Mucolytic Activity
this compound exhibits significant mucolytic properties, which are essential for treating respiratory conditions characterized by excessive mucus production. Research indicates that this compound enhances mucus clearance by reducing sputum viscosity and promoting ciliary activity. In a study involving rabbits with induced bronchitis, oral administration of this compound at doses of 50-200 mg/kg resulted in a dose-dependent increase in respiratory tract fluid and a significant reduction in sputum viscosity .
Ciliary Function
The compound has been noted for its cilio-excitatory effects, which enhance the movement of cilia in the respiratory tract. This action is crucial for clearing mucus and pathogens from the airways. However, it has shown no significant effect on respiratory resistance in anesthetized dogs or on experimental asthma models in guinea pigs .
This compound's biological activity is attributed to several mechanisms:
- Antioxidant Activity : this compound scavenges free radicals and enhances the body's antioxidant defenses, thereby mitigating oxidative stress associated with respiratory diseases .
- Viscosity Reduction : The compound alters the rheological properties of mucus, leading to easier expectoration and improved respiratory function .
- Thyroid Function Modulation : High doses of this compound have been associated with slight increases in thyroid weight and changes in serum T3 levels, indicating potential endocrine interactions .
Case Study Overview
In clinical settings, this compound has demonstrated efficacy comparable to other mucolytic agents such as bromhexine. In one study, both treatments were effective in improving subjective measures of cough and sputum characteristics without serious adverse events reported .
Toxicological Profile
While this compound shows promising therapeutic effects, its safety profile must be considered. Subacute toxicity studies in rats indicated that doses above 32 mg/kg led to reduced triglyceride levels and minor histological changes in thyroid tissues. These findings suggest that while this compound can be beneficial at therapeutic doses, caution is warranted regarding long-term use or high-dose administration .
特性
CAS番号 |
61869-07-6 |
|---|---|
分子式 |
C5H9IO3 |
分子量 |
244.03 g/mol |
IUPAC名 |
[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2 |
InChIキー |
NEIPZWZQHXCYDV-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)CI)CO |
正規SMILES |
C1C(OC(O1)CI)CO |
Key on ui other cas no. |
61869-07-6 61508-55-2 |
同義語 |
2-iodomethyl-4-oxymethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane domiodol M.G. 13608 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















